![molecular formula C21H32N2O2 B5964736 3-hydroxy-1-(4-isopropylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone](/img/structure/B5964736.png)
3-hydroxy-1-(4-isopropylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
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Overview
Description
3-hydroxy-1-(4-isopropylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone, commonly known as HIPP, is a chemical compound that has gained significant attention in scientific research. HIPP is a synthetic compound that belongs to the class of opioids and exhibits potent analgesic effects. The chemical structure of HIPP is characterized by the presence of a piperidine ring and an isopropylbenzyl group, which are responsible for its unique pharmacological properties.
Mechanism of Action
HIPP exerts its pharmacological effects by binding to the mu-opioid receptor in the central nervous system. The binding of HIPP to the mu-opioid receptor results in the activation of the G-protein signaling pathway, which leads to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
HIPP exhibits potent analgesic effects and has been shown to be effective in reducing pain in animal models of neuropathic pain. The compound also exhibits lower abuse potential and respiratory depression compared to traditional opioids, making it a promising alternative for the treatment of opioid addiction. However, HIPP has been shown to induce respiratory depression at high doses, which limits its clinical use.
Advantages and Limitations for Lab Experiments
HIPP has several advantages for use in laboratory experiments. The compound exhibits potent analgesic effects and has been shown to be effective in reducing pain in animal models of neuropathic pain. HIPP also exhibits lower abuse potential and respiratory depression compared to traditional opioids, making it a promising alternative for the treatment of opioid addiction. However, the synthesis of HIPP is a complex process that requires expertise in organic chemistry. Additionally, HIPP has been shown to induce respiratory depression at high doses, which limits its clinical use.
Future Directions
The potential applications of HIPP in the treatment of chronic pain and opioid addiction have generated significant interest in the scientific community. Future research should focus on optimizing the synthesis of HIPP to improve its yield and purity. Additionally, further studies are needed to investigate the safety and efficacy of HIPP in clinical trials. The development of HIPP derivatives with improved pharmacological properties may also be a promising direction for future research.
Synthesis Methods
The synthesis of HIPP involves a multi-step process that starts with the reaction between 4-isopropylbenzyl bromide and piperidine to form 1-(4-isopropylbenzyl)-piperidine. The resulting compound is then subjected to a series of reactions, including acylation, reduction, and hydrolysis, to yield the final product, HIPP. The synthesis of HIPP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
HIPP has been extensively studied for its potential use in the treatment of chronic pain. The compound exhibits potent analgesic effects and has been shown to be effective in reducing pain in animal models of neuropathic pain. HIPP has also been investigated for its potential use in the treatment of opioid addiction. The compound exhibits lower abuse potential and respiratory depression compared to traditional opioids, making it a promising alternative for the treatment of opioid addiction.
properties
IUPAC Name |
3-hydroxy-3-(piperidin-1-ylmethyl)-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)19-9-7-18(8-10-19)15-23-14-6-11-21(25,20(23)24)16-22-12-4-3-5-13-22/h7-10,17,25H,3-6,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTWZBAWWQDUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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